molecular formula C26H36N4O3S B2365826 N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 946266-32-6

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2365826
CAS RN: 946266-32-6
M. Wt: 484.66
InChI Key: OZAGUENMHJPOHR-UHFFFAOYSA-N
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Description

N-(3-methyl-4-(N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)sulfamoyl)phenyl)acetamide is a useful research compound. Its molecular formula is C26H36N4O3S and its molecular weight is 484.66. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Crystal Analysis

One of the primary areas of research has been the analysis of similar compounds' molecular structures and crystal forms. For example, the study of OPC-21268, a molecule with structural similarities, highlighted its extended conformation through various molecular components, stabilized in the crystal by intermolecular hydrogen bonds. This type of analysis is crucial for understanding the physical and chemical properties of such compounds, which can influence their biological activity and potential applications in drug development (Kido, Kondo, Yamashita, & Ogawa, 1994).

Synthetic Derivatives and Biological Interactions

Research has also focused on synthesizing derivatives of similar compounds and exploring their interactions with biological molecules. For instance, novel paracetamol derivatives were synthesized and shown to interact with DNA and proteins through various mechanisms, suggesting potential therapeutic applications (Raj, 2020). Another study synthesized pyridine derivatives with observed insecticidal activity, indicating potential applications in pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Medicinal Chemistry and Drug Development

The compound's structure has been utilized in medicinal chemistry for developing new therapeutic agents. For example, a study on triazole analogues found potential enzyme inhibitory activities, suggesting applications in treating diseases related to enzyme dysfunction (Virk, Rehman, Abbasi, Siddiqui, Rashid, Iqbal, Saleem, Ashraf, Shahid, & Shah, 2018). Additionally, research into polyhydroquinoline scaffolds indicated potential antibacterial, antitubercular, and antimalarial activities, along with promising in silico pharmacokinetic properties (Sapariya, Vaghasiya, Thummar, Kamani, Patel, Thakor, Thakkar, Ray, & Raval, 2017).

properties

IUPAC Name

N-[3-methyl-4-[[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]sulfamoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N4O3S/c1-19-16-23(28-20(2)31)10-12-26(19)34(32,33)27-18-25(30-14-5-4-6-15-30)22-9-11-24-21(17-22)8-7-13-29(24)3/h9-12,16-17,25,27H,4-8,13-15,18H2,1-3H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZAGUENMHJPOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.